1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

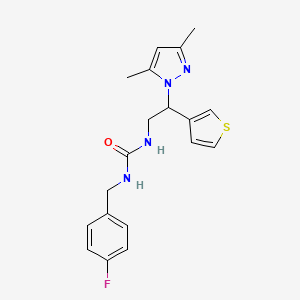

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a structurally complex urea derivative featuring a pyrazole core substituted with two methyl groups at the 3- and 5-positions, a thiophene ring at the ethyl side chain, and a 4-fluorobenzyl group attached to the urea moiety. This compound belongs to a class of bioactive molecules where urea linkages are critical for intermolecular interactions, such as hydrogen bonding, which often enhance binding affinity to biological targets like kinases or receptors .

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4OS/c1-13-9-14(2)24(23-13)18(16-7-8-26-12-16)11-22-19(25)21-10-15-3-5-17(20)6-4-15/h3-9,12,18H,10-11H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUHRGKAGBGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈FN₃OS

- Molecular Weight: 345.42 g/mol

- IUPAC Name: this compound

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, compounds similar to this structure have demonstrated selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM, indicating significant anti-inflammatory properties compared to standard drugs like Celecoxib .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| PYZ16 | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

2. Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial activity. Pyrazole derivatives have been evaluated against various bacterial strains, showing promising results. For example, compounds with similar scaffolds exhibited improved antibacterial effects against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like Oxytetracycline .

3. Anticancer Potential

Research into pyrazole derivatives has also indicated their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- COX Enzyme Inhibition: By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.

- Cell Cycle Regulation: Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

Case Studies

-

Study on COX Inhibition:

A study investigated a series of pyrazole derivatives for their COX inhibitory activity. The compound demonstrated a significant reduction in inflammatory markers in vivo, suggesting its potential utility in treating inflammatory diseases . -

Antimicrobial Evaluation:

Another study tested various pyrazole derivatives against bacterial strains and found that certain modifications led to enhanced antibacterial activity, indicating that structural variations could optimize efficacy against resistant strains .

Scientific Research Applications

Key Structural Features

| Component | Description |

|---|---|

| Pyrazole Ring | Provides biological activity |

| Thiophene Moiety | Enhances electronic properties |

| Urea Functional Group | Facilitates interactions with biological targets |

| 4-Fluorobenzyl Substituent | Increases lipophilicity and potential activity |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them candidates for new antimicrobial agents .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies demonstrating its ability to inhibit key inflammatory pathways. For example, derivatives of pyrazole have been shown to reduce cytokine production in vitro, suggesting possible therapeutic applications in treating inflammatory diseases .

Anticancer Activity

There is growing interest in the anticancer properties of pyrazole-based compounds. Preclinical studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to target specific signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes related to disease processes. For instance, studies have explored its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in cardiovascular diseases .

Synthesis Routes

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate aldehydes with hydrazines.

- Urea Formation : The reaction between isocyanates and amines leads to the formation of the urea moiety.

- Final Coupling : The final product is obtained through coupling reactions that link the pyrazole and thiophene components with the urea group.

Reaction Conditions

The synthesis generally requires controlled conditions such as temperature regulation and pH adjustments to optimize yield and purity. Common solvents include ethanol or methanol under reflux conditions.

Material Science

In materials science, this compound can serve as a precursor for synthesizing advanced polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Development of Diagnostic Agents

The structural features of this compound also lend themselves to the development of diagnostic agents in medical imaging. Its ability to interact with biological systems can be harnessed for targeted imaging techniques.

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) below 250 μg/mL, demonstrating moderate antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms revealed that pyrazole derivatives could significantly reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, suggesting their potential as therapeutic agents in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on synthetic yields, molecular properties, and substituent effects.

Structural and Substituent Variations

Key Observations:

- Substituent Impact: The target compound’s 4-fluorobenzyl group balances lipophilicity and polarity compared to electron-withdrawing groups (e.g., Cl in 11f or CF₃ in 11e).

- Synthetic Efficiency: Related urea derivatives (e.g., 11a–11o) exhibit yields >85%, suggesting that the target compound’s synthesis could achieve similar efficiency if optimized .

- Conformational Flexibility: Unlike the planar isostructural compound 5 , the target compound’s ethyl linker may introduce torsional flexibility, affecting binding geometry.

Molecular Weight and Bioactivity Trends

- The target compound’s estimated molecular weight (~407.5 g/mol) places it within the range of drug-like molecules, comparable to 11f (499.2 g/mol) and MK13 (316.3 g/mol). Heavier derivatives (e.g., 3d at 788.3 g/mol ) may face bioavailability challenges.

- Urea derivatives with trifluoromethyl or chlorophenyl groups (e.g., 11e, 11g) often exhibit enhanced enzyme inhibition due to strong electronegativity, whereas methoxy-substituted analogues (e.g., MK13) prioritize solubility .

Crystallographic and Conformational Insights

- Isostructural compounds 4 and 5 crystallize in triclinic systems with two independent molecules per asymmetric unit. The fluorophenyl group in these structures adopts a perpendicular orientation relative to the planar core, a feature that may influence packing efficiency and stability. This contrasts with the target compound’s flexible ethyl-thiophene linkage, which could reduce crystallinity.

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely parallels methods for analogues in and , involving condensation of pyrazole-amine intermediates with urea precursors .

- Biological Potential: While direct activity data for the target compound is absent, structurally related ureas (e.g., 11a–11o) show promise as kinase inhibitors or antimicrobial agents, suggesting similar applications .

- Structure-Activity Relationship (SAR): The 4-fluorobenzyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in 3d ).

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions. A typical approach includes:

- Step 1: Formation of the pyrazole-thiophene ethyl intermediate via nucleophilic substitution or cyclization.

- Step 2: Coupling the intermediate with 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., in dichloromethane or acetonitrile).

- Step 3: Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) . Optimization may involve adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR Spectroscopy: 1H/13C/19F NMR to verify substituent positions and confirm urea linkage .

- Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns .

- HPLC: For purity assessment (>95% is typical for biological testing) .

- Melting Point Analysis: Consistency with literature values indicates crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

Contradictions often arise from subtle structural differences (e.g., thiophene vs. phenyl substituents). Methodological approaches include:

- Comparative SAR Studies: Synthesize analogs (e.g., replacing thiophen-3-yl with phenyl) and test activity in parallel assays .

- Binding Affinity Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

- Computational Docking: Model compound-receptor binding to identify steric/electronic effects of substituents .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

- Enzyme Inhibition Assays: Measure IC50 values against suspected targets (e.g., kinases) using kinetic assays .

- Cellular Pathway Analysis: Transcriptomic/proteomic profiling to identify downstream effects (e.g., apoptosis markers).

- X-ray Crystallography: Co-crystallize the compound with its target protein to resolve binding modes .

- Knockout Models: Use CRISPR/Cas9 to silence putative targets and assess activity loss .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

- In Vitro ADME:

- Solubility: Shake-flask method in PBS (pH 7.4).

- Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS .

- In Vivo PK: Administer to rodent models and collect plasma samples for:

- Half-life (t1/2): Non-compartmental analysis of concentration-time curves.

- Bioavailability: Compare AUC after IV vs. oral dosing .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition studies?

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50.

- Error Propagation: Use bootstrap resampling to estimate confidence intervals for potency values.

- ANOVA: Compare multiple analogs’ activities with post-hoc corrections (e.g., Tukey’s test) .

Q. How should researchers address low reproducibility in synthetic yields?

- Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., solvent, temperature).

- In-line Monitoring: Employ FTIR or ReactIR to track intermediate formation in real time.

- Scale-down Trials: Optimize conditions in flow chemistry systems for better control .

Comparative Structural Analysis

Q. How does the substitution pattern (e.g., 3,5-dimethylpyrazole vs. unsubstituted pyrazole) influence bioactivity?

- Case Study: Analogues with 3,5-dimethylpyrazole show enhanced metabolic stability due to steric shielding of the urea group, reducing CYP450-mediated oxidation .

- Data Example:

| Substituent | LogP | Metabolic Stability (t1/2, min) |

|---|---|---|

| 3,5-dimethyl | 2.8 | 45 |

| Unsubstituted | 2.1 | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.